molecular formula C13H12ClN3 B6457831 1-methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride CAS No. 2549009-95-0

1-methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride

Cat. No.: B6457831
CAS No.: 2549009-95-0
M. Wt: 245.71 g/mol
InChI Key: FNLGWKKMEHACNZ-UHFFFAOYSA-N
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Description

1-Methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride is a heterocyclic compound that features an indazole core substituted with a methyl group at the 1-position and a pyridin-2-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with a suitable ketone, followed by cyclization and methylation steps. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

1-Methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Comparison with Similar Compounds

    1-Methyl-6-(pyridin-3-yl)-1H-indazole: Similar structure but with the pyridine ring attached at the 3-position.

    1-Methyl-6-(pyridin-4-yl)-1H-indazole: Pyridine ring attached at the 4-position.

    1-Methyl-6-(quinolin-2-yl)-1H-indazole: Quinoline ring instead of pyridine.

Uniqueness: 1-Methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride is unique due to the specific positioning of the pyridin-2-yl group, which can influence its electronic properties and reactivity. This positioning can result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

1-methyl-6-pyridin-2-ylindazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.ClH/c1-16-13-8-10(5-6-11(13)9-15-16)12-4-2-3-7-14-12;/h2-9H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLGWKKMEHACNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C3=CC=CC=N3)C=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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